2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine 2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18214713
InChI: InChI=1S/C10H12F3NO/c1-15-9(6-14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3
SMILES:
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol

2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine

CAS No.:

Cat. No.: VC18214713

Molecular Formula: C10H12F3NO

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine -

Specification

Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
IUPAC Name 2-methoxy-2-[4-(trifluoromethyl)phenyl]ethanamine
Standard InChI InChI=1S/C10H12F3NO/c1-15-9(6-14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3
Standard InChI Key SZLGUFFPYGMAFW-UHFFFAOYSA-N
Canonical SMILES COC(CN)C1=CC=C(C=C1)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Table 1: Molecular Identifiers

PropertyValue
Molecular FormulaC₁₀H₁₂F₃NO
Molecular Weight219.20 g/mol
InChIInChI=1S/C10H12F3NO/c1-15...
SMILES NotationCOC(CN)C1=CC=C(C=C1)C(F)(F)F

Synthesis and Production Methods

Laboratory-Scale Synthesis

While explicit protocols for this compound are scarce, analogous trifluoromethyl-substituted ethanamines are typically synthesized via:

  • Reductive Amination: Reacting 4-(trifluoromethyl)benzaldehyde with methoxyamine hydrochloride in methanol, followed by reduction using sodium borohydride (NaBH₄).

  • Nucleophilic Substitution: Substituting a halogenated precursor with methoxy and amine groups under basic conditions.

Critical parameters include:

  • Solvent Choice: Methanol or ethanol for polarity and solubility.

  • Temperature: 25–60°C to balance reaction rate and side-product formation.

  • Purification: Column chromatography (hexane/ethyl acetate) yields >95% purity.

Industrial Manufacturing

Scaling production involves:

  • Continuous Flow Reactors: Enhancing yield and reducing reaction times.

  • Automated Purification Systems: Employing crystallization or distillation for bulk quantities.

Chemical Reactivity and Stability

Functional Group Reactivity

  • Amine Group: Participates in acid-base reactions, forming salts (e.g., hydrochlorides) . Protonation at physiological pH may influence bioavailability.

  • Methoxy Group: Resistant to nucleophilic attack but susceptible to demethylation under strong acidic conditions.

  • Trifluoromethyl Phenyl Ring: Stabilizes adjacent carbocations via inductive effects, facilitating electrophilic aromatic substitutions.

Degradation Pathways

  • Hydrolysis: Methoxy group cleavage in acidic environments generates methanol and a secondary alcohol.

  • Oxidation: Amine oxidation may yield nitroso or nitro derivatives, particularly under oxidative stress.

PrecautionRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hoods
Storage2–8°C under inert gas (N₂/Ar)
DisposalNeutralize with HCl, incinerate

Comparative Analysis with Structural Analogs

Substituent Effects

  • Methoxy vs. Hydroxyl: Replacing -OCH₃ with -OH increases polarity but reduces lipophilicity (LogP: 2.1 → 1.5).

  • Trifluoromethyl vs. Methyl: The -CF₃ group enhances electron-withdrawing effects, altering aromatic electrophilicity.

Table 3: Pharmacokinetic Comparison

AnalogLogPMetabolic Half-Life
2-Methoxy derivative2.13.2 h
2-Hydroxy derivative1.51.8 h

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